7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C15H20BNO3 and its molecular weight is 273.14. The purity is usually 95%.
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Scientific Research Applications
Methodological Development in Organic Synthesis
The compound 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one plays a role in the development of methodologies for introducing aryl and vinyl substituents in organic compounds. A study by Babudri et al. (2006) describes a procedure using Suzuki cross-coupling reactions to introduce these substituents, indicating the compound's usefulness in organic synthesis processes Babudri et al., 2006.
Crystal Structure and DFT Studies
Research by Huang et al. (2021) on boric acid ester intermediates, which include the compound , involves a comprehensive study of their crystal structures using X-ray diffraction and density functional theory (DFT). This research highlights the compound's significance in the study of molecular structures and physicochemical properties Huang et al., 2021.
Synthesis of Other Organic Compounds
The compound is also instrumental in synthesizing various organic compounds, as evidenced by the work of Gittos et al. (1976). They describe its role in the synthesis of 1-substituted 3,4-dihydroisoquinolines, showcasing its utility in creating diverse organic structures Gittos et al., 1976.
Role in Polymer Chemistry and Material Science
A study by Kawashima et al. (2013) demonstrates the use of a derivative of this compound in synthesizing naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole-based donor–acceptor copolymers. This research suggests its potential applications in the field of polymer chemistry and materials science Kawashima et al., 2013.
Applications in Medicinal Chemistry and Drug Development
Modifying aroylhydrazone prochelators, as explored by Wang and Franz (2018), involves the use of a derivative of this compound. Such modifications can lead to improved cytoprotection against oxidative stress, indicating its potential applications in medicinal chemistry and drug development Wang & Franz, 2018.
Mechanism of Action
Mode of Action
It is known that boronic acids and their derivatives, such as this compound, often interact with proteins and enzymes in the body, forming reversible covalent bonds with hydroxyl groups .
Biochemical Pathways
Boronic acids and their derivatives are often used in the synthesis of pharmaceuticals and are known to participate in various chemical reactions, such as the suzuki-miyaura cross-coupling reaction .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
Boronic acids and their derivatives are known to interact with various biological molecules, potentially leading to a wide range of effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other chemicals. For example, the reactivity of boronic acids and their derivatives can be affected by changes in pH .
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-8-17-13(18)12(10)9-11/h5-6,9H,7-8H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSHRQWUXRGGQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCNC3=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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